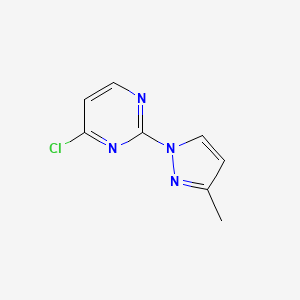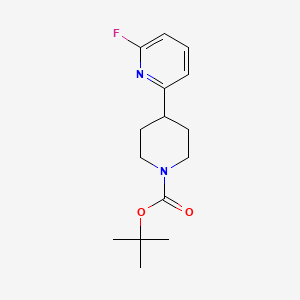
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is a chemical compound with the molecular formula C₁₂H₈N₂O₃S. It is a derivative of quinoline, featuring a hydroxyl group at the 4-position and a methylsulfonyl group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- typically involves multiple steps, starting with the base quinoline structure. One common synthetic route is the nitration of quinoline followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is used as a building block for the synthesis of more complex organic compounds. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It may be used in the development of new drugs and therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of drugs targeting various diseases. Its biological activity makes it a candidate for further research and development in the pharmaceutical industry.
Industry: In the industrial sector, 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various applications.
Wirkmechanismus
The mechanism by which 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfonyl groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-, known for its diverse applications in chemistry and medicine.
4-Hydroxyquinoline: A related compound with similar biological activities, often used in the development of antimalarial and anticancer drugs.
8-Methylsulfonylquinoline: Another derivative of quinoline with a methylsulfonyl group at the 8-position, used in various chemical and biological applications.
Uniqueness: 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives
Eigenschaften
Molekularformel |
C11H8N2O3S |
|---|---|
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
8-methylsulfonyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O3S/c1-17(15,16)9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14) |
InChI-Schlüssel |
DUQVSPFFDLGQNT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


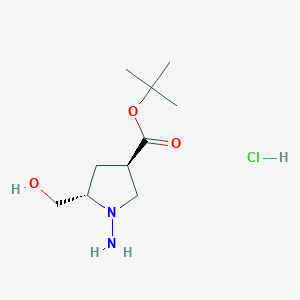
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
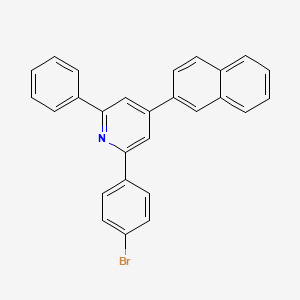
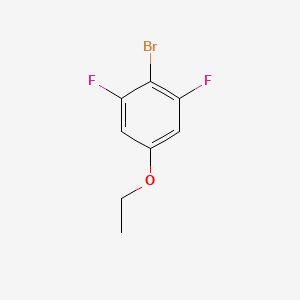
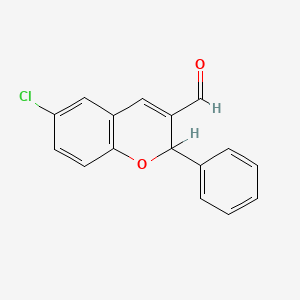
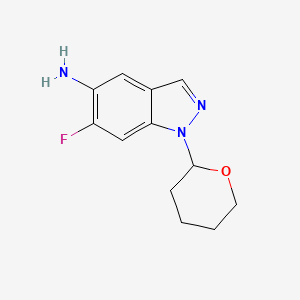
![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)
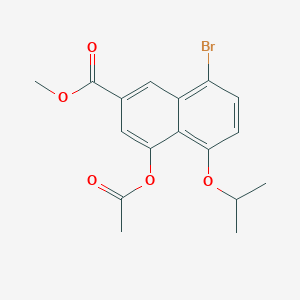
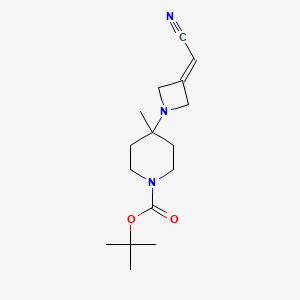

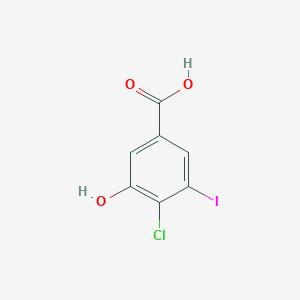
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
